molecular formula C11H23ClN2O B1521233 N-butyl-N-methylpiperidine-4-carboxamide hydrochloride CAS No. 1193389-21-7

N-butyl-N-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1521233
CAS No.: 1193389-21-7
M. Wt: 234.76 g/mol
InChI Key: ABHZZRUXGGBGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Studies on analogs of biaryl pyrazoles have included the examination of structural modifications to investigate SAR, specifically focusing on the aminopiperidine region. One research work discussed the synthesis of analogues with varying alkyl hydrazines, amines, and hydroxyalkylamines to probe proximity and steric requirements. This investigation aimed at understanding the effect of these modifications on receptor binding affinity and efficacy, highlighting the role of such compounds in cannabinoid receptor antagonism (Francisco et al., 2002).

Synthesis Techniques

Research has also focused on developing synthesis techniques for carboxamides, which are structurally related to N-butyl-N-methylpiperidine-4-carboxamide hydrochloride. For instance, a method utilizing 1-methyl-2-halopyridinium iodides as coupling reagents for equimolar reactions of free carboxylic acids and amines has been explored, demonstrating a rapid formation of carboxamides in high yields (Bald et al., 1975).

Antitumor Activity

Another area of application is in the development of potential antitumor agents, where studies have prepared monosubstituted derivatives of certain carboxamides to assess their antitumor activity. The variations in physicochemical properties and biological activity of these compounds underline the potential of this compound analogs in cancer treatment research (Rewcastle et al., 1986).

Angiotensin II Receptor Antagonism

The exploration of nonpeptide angiotensin II receptor antagonists has led to the development of compounds that show potent antihypertensive effects upon oral administration. Research in this area contributes to the understanding of how modifications in chemical structure, akin to those in this compound, can enhance receptor affinity and therapeutic efficacy (Carini et al., 1991).

Thermal Decomposition Studies

Investigations into the thermal decomposition of certain hydroxylamines, which relate to the chemical stability and reactivity of this compound, have also been conducted. These studies offer insights into the decomposition pathways and potential applications of such compounds in different chemical environments (Uchida et al., 1981).

Properties

IUPAC Name

N-butyl-N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZZRUXGGBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.